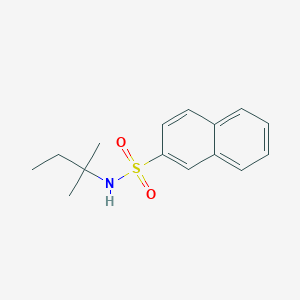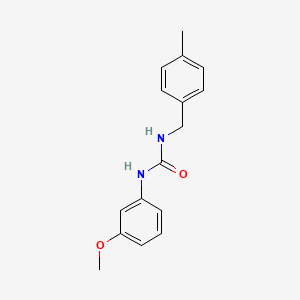
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide
Übersicht
Beschreibung
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of glycine, an amino acid that plays a crucial role in the human body.
Wirkmechanismus
The mechanism of action of N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide is not fully understood. However, studies have shown that it acts on various receptors in the brain, including the NMDA receptor, the AMPA receptor, and the glycine receptor. It also modulates the release of various neurotransmitters, including glutamate and dopamine, which play a crucial role in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has analgesic effects by modulating the release of neurotransmitters involved in pain perception. Additionally, it has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has been shown to have promising effects in preclinical studies, making it a potential candidate for further development. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide. One area of research is the development of more potent derivatives of this compound that can be used as drug candidates for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for clinical trials.
Wissenschaftliche Forschungsanwendungen
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-19(13-7-5-4-6-8-13)12-17(20)18-15-10-9-14(21-2)11-16(15)22-3/h9-11,13H,4-8,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEZIIYTYIJAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=C(C=C1)OC)OC)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B4422877.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422882.png)
![2-[4-(3-phenoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4422900.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4422907.png)
![N-[(5-{[4-(2,2-dimethylpropanoyl)piperazin-1-yl]carbonyl}-2-ethyl-3-furyl)methyl]-N-ethylethanamine](/img/structure/B4422913.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4422921.png)
![N-(4-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422922.png)
![N-(3-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422924.png)
![N-(3-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422938.png)
![3-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4422960.png)


![N-[1-(4-methylphenyl)propyl]ethanesulfonamide](/img/structure/B4422986.png)